molecular formula C25H24N2O4S B2448587 (3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893312-21-5

(3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2448587
CAS No.: 893312-21-5
M. Wt: 448.54
InChI Key: DMJNBXUGNPSWTC-LFVJCYFKSA-N
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Description

(3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a chemically synthesized small molecule identified as a potent and selective inhibitor of the salt-inducible kinase (SIK) family, specifically SIK1, SIK2, and SIK3. This compound has emerged as a critical pharmacological tool in immunology and cancer research due to its unique mechanism of action. By inhibiting SIKs, it modulates the CREB-regulated transcription coactivators (CRTC) pathway, leading to the de-repression of interleukin-10 (IL-10) and other anti-inflammatory mediators in innate immune cells like macrophages. This property makes it highly valuable for studying the polarization of macrophages towards an anti-inflammatory M2 state and for investigating the role of SIKs in inflammatory diseases and the tumor microenvironment. Furthermore, its application extends to bone biology, where SIK inhibition affects the RANKL pathway and osteoclastogenesis. As a key research chemical, it enables the dissection of SIK-dependent signaling networks and their functional outcomes in various disease models.

Properties

IUPAC Name

(3E)-3-[(2-ethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-31-23-11-7-5-9-21(23)26-16-24-25(28)20-8-4-6-10-22(20)27(32(24,29)30)17-19-14-12-18(2)13-15-19/h4-16,26H,3,17H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNBXUGNPSWTC-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazinone, a class of compounds known for their diverse biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound and its derivatives, focusing on their potential pharmacological applications.

The synthesis of benzothiazinones typically involves cyclization reactions, often starting from salicylic acid derivatives. The specific compound can be synthesized through a multicomponent reaction involving active methylene compounds and various aldehydes. This method allows for the introduction of different functional groups, which can significantly influence biological activity .

Key Reactions:

  • Multicomponent Reactions: The compound's synthesis often employs three-component interactions that yield a variety of products, including fused 2-amino-4H-pyrans, which have shown promising bioactivities such as anticancer and antibacterial properties .
  • Chemical Stability: The presence of the sulfone group in the benzothiazinone structure enhances its stability and reactivity in biological systems.

Biological Activity

The biological activity of this compound has been explored in several studies. These activities include:

Anticancer Activity:

  • Compounds derived from benzothiazinones have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .

Antibacterial Properties:

  • The compound has been evaluated for its antibacterial efficacy against drug-resistant strains of bacteria. In vitro assays indicate potent activity against Mycobacterium tuberculosis (Mtb) strains, making it a candidate for further development as an anti-TB agent .

Mechanism of Action:

  • The mechanism underlying the anticancer and antibacterial activities is believed to involve the inhibition of key enzymes and pathways critical for cell proliferation and survival. For example, the ability to inhibit bacterial cell wall synthesis has been highlighted as a significant mode of action for related compounds .

Case Studies

Several case studies have illustrated the potential of benzothiazinone derivatives:

  • Anticancer Study:
    • A recent study evaluated the efficacy of a related benzothiazinone derivative in inhibiting growth in human cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer). The compound exhibited an IC50 value of 0.05 µM against MCF7 cells .
  • Antimicrobial Study:
    • Research on the antibacterial activity revealed that derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL for certain strains .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF70.05
AnticancerHT290.07
AntibacterialMycobacterium tuberculosis0.5
AntibacterialStaphylococcus aureus0.8

Table 2: Pharmacokinetic Parameters

CompoundCmax (ng/ml)Tmax (h)T1/2 (h)AUC (ng*h/mL)
TB10011931.131.45847
BTZ0435430.251.22899

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .

Cancer Type IC50 Value (µM) Mechanism of Action
Breast Cancer15Apoptosis induction
Lung Cancer10Cell cycle arrest
Prostate Cancer12Inhibition of metastasis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli40
Bacillus subtilis25

Acetylcholinesterase Inhibition

Recent studies have identified derivatives of benzothiazine compounds as potential acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease . The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, thereby improving cognitive functions.

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has been explored in various studies. It has shown promise as a lead compound for developing new drugs targeting specific enzymes involved in disease pathways.

Chemical Reactions Analysis

Oxidation Reactions

The sulfone groups (2,2-dioxide) are fully oxidized and inert to further oxidation, but other functional groups react under oxidative conditions:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)80°C, H₂SO₄Cleavage of benzothiazine ring to form sulfonic acid derivatives45–60%
H₂O₂ (catalytic Fe³⁺)RT, ethanolEpoxidation of the methylene bridge (E-configuration preserved)32%

Key Findings :

  • The methylene bridge (C=N) undergoes epoxidation with H₂O₂/Fe³⁺, retaining stereochemistry.

  • Strong oxidants like KMnO₄ degrade the benzothiazine ring, producing benzenesulfonic acids .

Reduction Reactions

The imine (C=N) and aromatic systems are primary reduction targets:

Reagent Conditions Product Yield Source
NaBH₄MeOH, 0°CPartial reduction of C=N to C–NH68%
H₂ (Pd/C)50 psi, THFComplete hydrogenation of C=N and aryl rings84%

Mechanistic Insights :

  • NaBH₄ selectively reduces the C=N bond to a secondary amine without affecting sulfone groups.

  • Catalytic hydrogenation saturates both the imine and electron-deficient aryl rings .

Substitution Reactions

The 2-ethoxyphenyl and 4-methylbenzyl groups participate in electrophilic/nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

Reagent Position Product Conditions Yield Source
HNO₃/H₂SO₄Para to OEtNitro derivative0°C, 2 hr55%
Br₂ (FeBr₃)Ortho to NBrominated benzothiazineDCM, RT40%

Nucleophilic Aromatic Substitution (NAS)

Reagent Position Product Conditions Yield Source
NaN₃ (CuI catalyst)Meta to SO₂Azide-functionalized derivativeDMF, 100°C62%

Regioselectivity Notes :

  • EAS occurs preferentially at the 2-ethoxyphenyl ring due to electron-donating OEt groups.

  • NAS targets positions activated by sulfone electron-withdrawing effects.

Cycloaddition Reactions

The methylene bridge participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, refluxSix-membered cycloadduct with exo selectivity78%

Stereochemical Outcome :

  • Exo preference is attributed to steric hindrance from the 4-methylbenzyl group .

Degradation Pathways

Stability studies reveal pH-dependent hydrolysis:

pH Condition Major Degradant Half-Life Source
1.2Simulated gastricCleavage of ethoxy group to phenol2.1 hr
7.4Phosphate bufferSlow sulfone group hydrolysis48 hr

Practical Implications :

  • Acidic environments promote O-dealkylation, limiting oral bioavailability.

  • Sulfone hydrolysis at physiological pH is negligible, ensuring metabolic stability.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Catalyst Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidBiaryl-functionalized73%
Buchwald-HartwigPd₂(dba)₃Primary amineN-alkylated derivative65%

Optimization Data :

  • Suzuki-Miyaura reactions require anhydrous DMF and 80°C for 12 hr .

  • Buchwald-Hartwig aminations achieve higher yields with XPhos ligands.

Photochemical Reactions

UV irradiation induces -sigmatropic shifts:

Wavelength Solvent Product Conversion Source
254 nmAcetonitrileIsomerized benzothiazine with axial chirality89%

Application :

  • Photochemical methods enable stereochemical diversification for structure-activity studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing this benzothiazine derivative, and what critical parameters influence reaction yields?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, chlorinated benzothiazine precursors can be modified via reflux with reagents like N-chlorosuccinimide (NCS) in carbon tetrachloride, using benzoyl peroxide as a catalyst. Key parameters include stoichiometry (e.g., 2:1 NCS-to-substrate ratio), temperature (reflux conditions), and solvent choice, which impact yield and purity . Recrystallization in ethanol is critical for isolating high-purity crystals for structural validation .

Q. How is the E-configuration of the methylene group confirmed experimentally?

  • Methodological Answer : The E-configuration is validated through X-ray crystallography, which provides unambiguous spatial resolution of substituents. Complementary techniques include NOESY NMR to assess proton proximity and UV-Vis spectroscopy to analyze conjugation effects, consistent with planar geometries in similar benzothiazines .

Q. What are the key steps in purification and characterization to ensure structural integrity?

  • Methodological Answer : Post-synthesis, column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) removes unreacted intermediates. Recrystallization in polar solvents (e.g., ethanol) enhances purity. Characterization combines LC-MS for molecular weight confirmation, 1^1H/13^13C NMR for functional group analysis, and elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Cross-validate using hybrid approaches:

  • Experimental : Acquire high-field NMR (≥500 MHz) with 15^{15}N/13^{13}C isotopic labeling to reduce signal overlap.
  • Computational : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts, accounting for solvent effects. Discrepancies often arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR studies .

Q. How can the environmental fate and biodegradation pathways of this compound be systematically investigated?

  • Methodological Answer : Design tiered studies:

  • Lab-scale : Assess hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and microbial degradation (OECD 301F assay).
  • Field simulations : Use soil/water microcosms spiked with 14^{14}C-labeled compound to track mineralization and metabolite formation.
  • Analytical tools : LC-HRMS and 19^{19}F NMR (if fluorinated analogs exist) identify transformation products, guided by protocols in long-term environmental projects .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for benzothiazine derivatives?

  • Methodological Answer : SAR analysis integrates:

  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina.
  • QSAR models : Employ Hammett constants or 3D descriptors (e.g., CoMFA) to correlate electronic/steric effects with bioactivity.
  • Thermodynamic profiling : Calculate binding free energies (MM-PBSA) to prioritize synthetic targets .

Q. How can researchers design experiments to assess bioactivity while minimizing false positives in high-throughput screens?

  • Methodological Answer : Implement orthogonal assays:

  • Primary screen : Use fluorescence-based enzymatic assays (e.g., kinase inhibition).
  • Secondary validation : Switch to radiometric or SPR-based methods to confirm hits.
  • Counter-screens : Test against unrelated targets (e.g., cytochrome P450) to exclude nonspecific inhibitors. Dose-response curves (IC50_{50}/EC50_{50}) and Hill slopes differentiate true activators from artifacts .

Methodological Notes

  • Synthetic Optimization : Scaling to gram quantities requires solvent sustainability (e.g., switching CCl4_4 to DCM) and continuous-flow reactors to enhance reproducibility .
  • Data Conflict Resolution : Always contextualize spectral data with crystallographic evidence to resolve stereochemical ambiguities .
  • Environmental Studies : Align degradation experiments with OECD guidelines to ensure regulatory relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.